molecular formula C8H12N2OS B2455997 6-Isopropyl-2-(methylthio)pyrimidin-4-ol CAS No. 864654-95-5

6-Isopropyl-2-(methylthio)pyrimidin-4-ol

Cat. No.: B2455997
CAS No.: 864654-95-5
M. Wt: 184.26
InChI Key: WSBGKEVVRHNGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Isopropyl-2-(methylthio)pyrimidin-4-ol is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of an isopropyl group at position 6, a methylthio group at position 2, and a hydroxyl group at position 4. It has a molecular formula of C8H12N2OS and a molecular weight of 184.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides under basic conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using methylthiolating agents like methylthiolate salts.

    Hydroxylation: The hydroxyl group at position 4 can be introduced through selective hydroxylation reactions using oxidizing agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-2-(methylthio)pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the methylthio group with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines, alkoxides, polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

Scientific Research Applications

6-Isopropyl-2-(methylthio)pyrimidin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine
  • 2-Isopropyl-6-phenoxymethyl-4-pyrimidinol
  • 4-Methyl-6-mercapto-2-(methylthio)pyrimidine

Uniqueness

6-Isopropyl-2-(methylthio)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methylsulfanyl-4-propan-2-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-5(2)6-4-7(11)10-8(9-6)12-3/h4-5H,1-3H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBGKEVVRHNGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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